molecular formula C5H10O2 B12300008 Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5

Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5

Cat. No.: B12300008
M. Wt: 107.16 g/mol
InChI Key: LMYJGUNNJIDROI-QJWYSIDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 can be synthesized through the hydrogenation of 2,5-dihydropyran using deuterium gas in the presence of a suitable catalyst such as platinum or silver . The reaction typically requires controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures the high yield and purity of the product. The process involves rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated ketones, aldehydes, and substituted derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace biochemical pathways.

    Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Employed in the synthesis of high-value chemicals and materials

Mechanism of Action

The mechanism of action of tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and enzyme activities. This compound is particularly useful in isotope effect studies, where the differences in reaction rates between hydrogen and deuterium are analyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various chemical and biological studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C5H10O2

Molecular Weight

107.16 g/mol

IUPAC Name

3,3,4,5,5-pentadeuteriooxan-4-ol

InChI

InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2/i1D2,2D2,5D

InChI Key

LMYJGUNNJIDROI-QJWYSIDNSA-N

Isomeric SMILES

[2H]C1(COCC(C1([2H])O)([2H])[2H])[2H]

Canonical SMILES

C1COCCC1O

Origin of Product

United States

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